N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the pyrazole ring, an ethyl group at the 1-position, and a carboxamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to a cyclization reaction with an appropriate carboxylic acid derivative, such as ethyl chloroformate, to yield the desired carboxamide product. The reaction conditions typically involve the use of a base, such as sodium ethoxide, and an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group at the 1-position, which may affect its biological activity and chemical reactivity.
N-(4-bromophenyl)-1-ethyl-1H-pyrazole-5-carboxamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions with biological targets.
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned at the 3-position instead of the 5-position, potentially altering its biological activity and chemical behavior.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGFUIBNUKDZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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